molecular formula C23H19N3O4S B11355828 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11355828
M. Wt: 433.5 g/mol
InChI Key: QQKBBGDVEQJDQJ-UHFFFAOYSA-N
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Description

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including furan, carbamoyl, cyclopenta[b]thiophene, phenyl, and oxazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Furan-2-yl Methyl Carbamoyl Intermediate: This step involves the reaction of furan-2-yl methylamine with a suitable carbamoylating agent under controlled conditions.

    Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene moiety is synthesized through a series of cyclization reactions involving thiophene derivatives.

    Oxazole Ring Formation: The oxazole ring is formed via cyclization reactions involving appropriate precursors.

    Final Coupling Reaction: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE: shares structural similarities with other compounds containing furan, thiophene, and oxazole moieties.

    tert-Butyl carbamate: A compound used in similar synthetic applications.

    Phenyl carbamate: Another related compound with comparable reactivity.

Uniqueness

The uniqueness of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H19N3O4S/c27-21(17-12-18(30-26-17)14-6-2-1-3-7-14)25-23-20(16-9-4-10-19(16)31-23)22(28)24-13-15-8-5-11-29-15/h1-3,5-8,11-12H,4,9-10,13H2,(H,24,28)(H,25,27)

InChI Key

QQKBBGDVEQJDQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

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